2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound is characterized by its unique bicyclic structure, which includes a cyanide group and a carboxylic acid group. It is commonly used in various chemical and industrial applications due to its stability and reactivity.
Preparation Methods
The synthesis of 2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with norbornene, a bicyclic hydrocarbon.
Cyanation: The norbornene undergoes a cyanation reaction to introduce the cyanide group.
Carboxylation: The resulting compound is then subjected to carboxylation to introduce the carboxylic acid group.
Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, pressures, and the use of specific catalysts to facilitate the reactions .
Chemical Reactions Analysis
2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanide group to an amine group.
Substitution: The compound can undergo substitution reactions where the cyanide or carboxylic acid groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of 2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The cyanide group can act as a nucleophile, participating in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid can be compared with other similar compounds such as:
Norbornene: A bicyclic compound with a double bond, used as a starting material in the synthesis of this compound.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Similar in structure but without the cyanide group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of a stable bicyclic structure with reactive functional groups, making it versatile for various applications.
Properties
IUPAC Name |
2-cyanobicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-5-9(8(11)12)4-6-1-2-7(9)3-6/h6-7H,1-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRDUCFXOPSMIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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